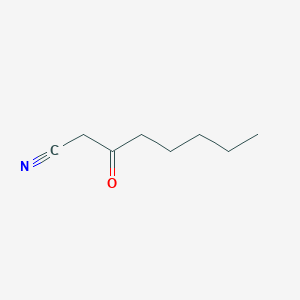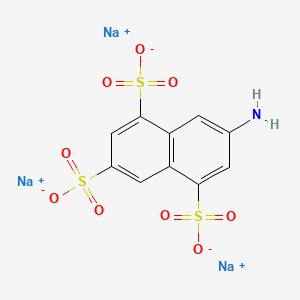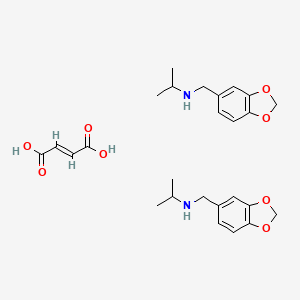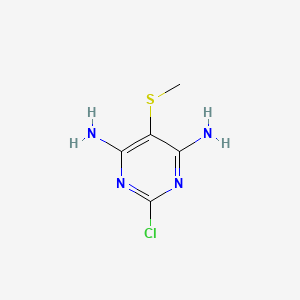
2-Chloro-5-(methylthio)-4,6-pyrimidinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(methylthio)-4,6-pyrimidinediamine is an organic compound with a pyrimidine ring structure substituted with a chlorine atom, a methylthio group, and two amino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(methylthio)-4,6-pyrimidinediamine typically involves the chlorination of 5-(methylthio)-4,6-pyrimidinediamine. One common method includes the reaction of 5-(methylthio)-4,6-pyrimidinediamine with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction is carried out in an inert solvent like dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-(methylthio)-4,6-pyrimidinediamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the chlorine atom.
Oxidation: Sulfoxides or sulfones of the original compound.
Reduction: Diaminopyrimidines with reduced nitro groups.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(methylthio)-4,6-pyrimidinediamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antiviral properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a tool for studying enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.
Industrial Chemistry: It is employed in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(methylthio)-4,6-pyrimidinediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methylthio groups enhance the compound’s ability to bind to active sites, leading to inhibition or modulation of enzyme activity. The amino groups facilitate hydrogen bonding and electrostatic interactions with target molecules, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-(methylthio)benzoic acid
- 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
- 2-Chloro-5-(trifluoromethyl)pyrimidine
Uniqueness
2-Chloro-5-(methylthio)-4,6-pyrimidinediamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and methylthio groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry. Additionally, its dual amino groups enhance its potential for forming stable complexes with biological targets, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
70958-50-8 |
|---|---|
Molekularformel |
C5H7ClN4S |
Molekulargewicht |
190.66 g/mol |
IUPAC-Name |
2-chloro-5-methylsulfanylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C5H7ClN4S/c1-11-2-3(7)9-5(6)10-4(2)8/h1H3,(H4,7,8,9,10) |
InChI-Schlüssel |
GLRCVPBAAAKKHB-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(N=C(N=C1N)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



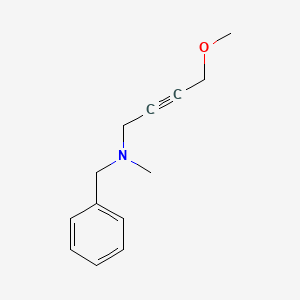
![7-Methylidenebicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14469428.png)
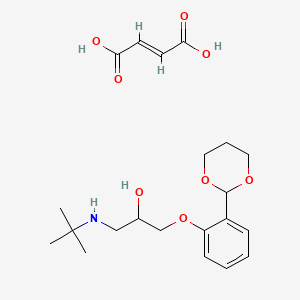



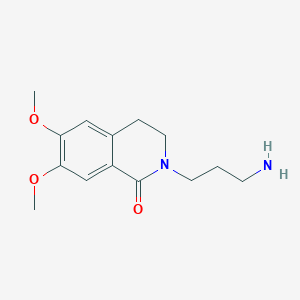
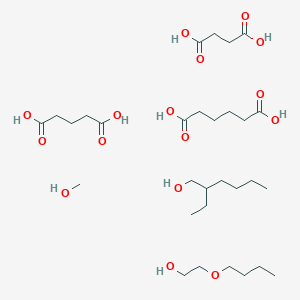
![Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane](/img/structure/B14469466.png)
